![molecular formula C19H16N4O5 B2936170 Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate CAS No. 1797845-68-1](/img/structure/B2936170.png)
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate, also known as EIOCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase (CDK) Inhibition
This compound has been identified as a potential inhibitor of CDK enzymes . CDKs are crucial in the regulation of the cell cycle, and their inhibition can halt the proliferation of cancer cells. The compound’s ability to interfere with CDK signaling pathways makes it a promising candidate for cancer therapy, particularly in tumors where alterations in cell cycle progression are a hallmark.
Oncology Research
The compound’s role in inhibiting CDK2-cyclin E activity is significant in oncology research . Overexpression of cyclin E1 protein, due to amplified CCNE1 gene, is an oncogenic driver in various cancers. By targeting this pathway, the compound could be used to develop treatments for ovarian, endometrial, gastric, cervical, bladder, esophageal, lung, and breast cancers.
Tumor Suppressor Activation
Ethyl 4-(2-(isonicotinamido)oxazole-4-carboxamido)benzoate may play a role in the activation of tumor suppressors like the retinoblastoma protein (RB) . By inhibiting CDK4/6, which phosphorylates RB, the compound could help maintain RB in its active form, thereby preventing the progression of the cell cycle in cancer cells.
Transcriptional Control
Apart from cell cycle regulation, CDK family members like CDK7, CDK8, CDK9, CDK12, and CDK13 are involved in transcriptional control . The compound could be used to study the effects of transcriptional regulation on cellular functions and its implications in diseases.
Pharmaceutical Compositions
The compound is a part of novel pharmaceutical compositions that can be used to inhibit the activity of CDK enzymes . These compositions can be tailored for specific disorders associated with CDK signaling, providing a targeted approach to treatment.
Wirkmechanismus
Target of action
Oxazole derivatives have been found to have a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Mode of action
Oxazole derivatives often work by binding to various enzymes and receptors via numerous non-covalent interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Oxazole derivatives have been found to interfere with a wide range of biological processes .
Result of action
Oxazole derivatives have been found to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-2-27-18(26)13-3-5-14(6-4-13)21-17(25)15-11-28-19(22-15)23-16(24)12-7-9-20-10-8-12/h3-11H,2H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLBZIPNBQDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.